molecular formula C8H3BrN2S B2494235 5-Bromothieno[2,3-b]pyridine-2-carbonitrile CAS No. 2090128-24-6

5-Bromothieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B2494235
CAS No.: 2090128-24-6
M. Wt: 239.09
InChI Key: CEXXDAOIZZTUKZ-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-b]pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H3BrN2S. It is a heterocyclic compound containing a bromine atom, a thieno ring, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile typically involves the bromination of thieno[2,3-b]pyridine-2-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromothieno[2,3-b]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromothieno[2,3-b]pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral genomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromothieno[2,3-b]pyridine-2-carbonitrile is unique due to its specific combination of a thieno ring and a pyridine ring with a bromine atom and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-bromothieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2S/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXXDAOIZZTUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=NC=C1Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090128-24-6
Record name 5-bromothieno[2,3-b]pyridine-2-carbonitrile
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